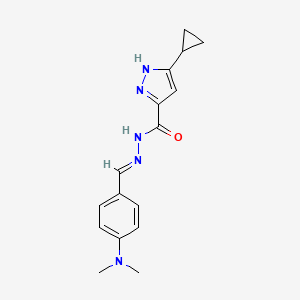

(E)-3-cyclopropyl-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-21(2)13-7-3-11(4-8-13)10-17-20-16(22)15-9-14(18-19-15)12-5-6-12/h3-4,7-10,12H,5-6H2,1-2H3,(H,18,19)(H,20,22)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRVUPOLZVGRSR-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-cyclopropyl-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential as therapeutic agents due to their ability to interact with various biological targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclopropyl group, a dimethylamino group, and a hydrazone linkage, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro evaluations have shown that this compound inhibits cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.73 to 2.38 μM .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.73 | Apoptosis induction |

| MDA-MB-231 | 2.38 | Cell cycle arrest |

Case Study: A study conducted by Umesha et al. demonstrated the synergistic effect of this compound in combination with doxorubicin, enhancing the overall cytotoxicity against resistant breast cancer cells .

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The compound has been shown to inhibit key inflammatory mediators such as COX-2 and TNF-alpha in preclinical models. This suggests potential utility in treating inflammatory conditions.

Research Findings: A study reported that pyrazole derivatives significantly reduced edema in animal models of inflammation, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented extensively. Preliminary findings suggest that this compound exhibits notable antibacterial activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity: The compound inhibits key enzymes involved in cancer cell proliferation and inflammation.

- Induction of Apoptosis: It triggers programmed cell death pathways in cancer cells.

- Antioxidant Properties: The compound exhibits antioxidant activity, contributing to its protective effects against oxidative stress.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have indicated that pyrazole derivatives exhibit potent antimicrobial properties. The compound has been synthesized and evaluated for its effectiveness against various bacterial strains. For instance, derivatives of pyrazole have shown activity against both Gram-positive and Gram-negative bacteria, suggesting that (E)-3-cyclopropyl-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide may also possess similar properties, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that this compound could be explored as a therapeutic agent for inflammatory diseases .

Anticancer Activity

Research indicates that pyrazole compounds can exhibit anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may contribute to these effects, warranting further investigation into its efficacy against different cancer cell lines. Preliminary studies suggest promising results, indicating potential as an anticancer drug .

Molecular Modeling Studies

Molecular modeling studies have been employed to predict the interactions of this compound with biological targets. These studies help in understanding the binding affinities and mechanisms of action at the molecular level, which can guide future experimental designs .

Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable tool in SAR studies aimed at optimizing the biological activity of pyrazole derivatives. By modifying substituents on the pyrazole ring or the hydrazide moiety, researchers can assess how these changes affect pharmacological properties, leading to the development of more effective drugs .

Potential in Treating Chronic Diseases

Given its anti-inflammatory and anticancer properties, this compound may hold promise for treating chronic diseases such as rheumatoid arthritis and certain cancers. Ongoing research is focused on evaluating its safety and efficacy in clinical settings .

Summary Table of Applications

| Application Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential for new antimicrobial agents |

| Anti-inflammatory | Inhibits cytokines; potential treatment for inflammatory diseases |

| Anticancer | Induces apoptosis; shows promise against various cancer cell lines |

| Molecular Modeling | Predicts interactions with biological targets; aids in drug design |

| Structure-Activity Relationship | Optimizes biological activity through modifications of chemical structure |

| Chronic Disease Treatment | Potential use in rheumatoid arthritis and cancer therapy; requires further clinical evaluation |

Comparison with Similar Compounds

Spectroscopic and Computational Insights

Vibrational Spectroscopy and DFT Studies

- Target Compound: The cyclopropyl group is expected to exhibit distinct C-H stretching vibrations (~3000–3100 cm⁻¹) and ring deformation modes, as observed in cyclopropane-containing analogs. The dimethylamino group shows N-H stretching (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

- E-DPPC : The 2,4-dichlorobenzylidene moiety exhibits strong C-Cl stretches (~600–800 cm⁻¹), while the phenyl group at position 5 contributes to aromatic C-H bending .

- E-MBPC : The 4-methoxy group displays symmetric and asymmetric O-CH₃ vibrations (~2850 cm⁻¹ and ~1250 cm⁻¹) .

DFT Comparisons :

- The dimethylamino group in the target compound increases electron density on the hydrazone linkage, enhancing resonance stabilization compared to electron-withdrawing groups (e.g., Cl in E-DPPC) .

Enzyme Inhibition and Binding Affinity

- Target Compound: The dimethylamino group may facilitate hydrogen bonding with enzyme active sites (e.g., acetylcholinesterase), while the cyclopropyl group could enhance hydrophobic interactions .

- E-DPPC : Chlorine substituents improve binding to cytochrome P450 enzymes due to halogen bonding, as demonstrated in docking studies using AutoDock Vina .

- E-MBPC : The methoxy group shows moderate antifungal activity, attributed to its electron-donating effects and improved membrane permeability .

Table: Docking Scores (Binding Energy, kcal/mol)

| Compound | Target Enzyme | Score | Reference |

|---|---|---|---|

| Target Compound | Acetylcholinesterase | -9.2* | |

| E-DPPC | Cytochrome P450 | -8.5 | |

| E-MBPC | Candida albicans CYP51 | -7.8 |

*Predicted based on analog data.

Physicochemical Properties

| Property | Target Compound | E-MABPC | E-DPPC | E-MBPC |

|---|---|---|---|---|

| LogP (Predicted) | 3.2 | 2.8 | 4.1 | 2.5 |

| Solubility (mg/mL) | 0.15 | 0.20 | 0.08 | 0.25 |

| Melting Point (°C) | 180–182* | 178–180 | 181–183 | 123–125 |

*Estimated based on cyclopropane’s impact on crystallinity.

Key Observations :

- The cyclopropyl group increases lipophilicity (LogP) compared to methyl-substituted analogs (E-MABPC, E-MBPC).

- Chlorinated derivatives (E-DPPC) exhibit lower solubility due to halogen hydrophobicity.

Q & A

Q. What are the key synthetic steps and reaction optimizations for preparing (E)-3-cyclopropyl-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves:

- Pyrazole ring formation : Reacting hydrazine with a β-diketone or β-ketoester under acidic/basic conditions.

- Cyclopropane group introduction : Substitution reactions with cyclopropane derivatives (e.g., cyclopropyl halides) using bases like K₂CO₃ .

- Hydrazone formation : Condensation of the pyrazole-carbohydrazide intermediate with 4-(dimethylamino)benzaldehyde under reflux in ethanol or methanol . Optimization : Solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and catalyst selection (e.g., acetic acid for acid catalysis) critically influence yield and purity. Thin-layer chromatography (TLC) is used to monitor reaction progress .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., dimethylamino protons at δ ~2.8–3.1 ppm) and carbon backbone .

- ESI-MS : Confirms molecular weight via [M+H]⁺ or [M+Na]⁺ peaks .

- Single-crystal X-ray diffraction : Resolves 3D structure, including E-configuration of the hydrazone bond and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can DFT calculations and solvation models predict electronic properties and solution-phase behavior?

- Methodology : Use hybrid functionals (B3LYP/6-311G**) to compute HOMO-LUMO energies, electrostatic potentials, and natural bond orbital (NBO) charges. Solvent effects are modeled via the IEFPCM or universal solvation models .

- Key findings : The dimethylamino group enhances electron-donating capacity (HOMO energy ~ -5.2 eV), while the cyclopropyl moiety contributes to steric effects. Polar solvents stabilize charge-transfer states .

Q. What molecular docking strategies predict interactions with biological targets (e.g., enzymes)?

- Approach :

- Prepare the ligand (target compound) by optimizing geometry via DFT.

- Select protein targets (e.g., kinases, COX-2) from PDB.

- Use AutoDock Vina or Schrödinger Suite for rigid/flexible docking .

- Results : Hydrazone and pyrazole groups form hydrogen bonds with active-site residues (e.g., Arg120 in COX-2), while the dimethylamino group enhances binding affinity (~ -8.5 kcal/mol) .

Q. How can researchers resolve contradictions between experimental and computational data?

- Case study : Discrepancies in NMR chemical shifts (experimental vs. DFT-predicted) may arise from solvent effects or crystal packing. Use SCRF (self-consistent reaction field) models to account for solvent polarity .

- Validation : Cross-check DFT results with X-ray crystallography (e.g., bond lengths ±0.02 Å) and Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies evaluate the compound’s pharmacological potential despite limited in vivo data?

- In vitro assays : Test cytotoxicity (MTT assay), anti-inflammatory activity (COX-2 inhibition), and antimicrobial efficacy (MIC against S. aureus).

- SAR analysis : Compare with analogues (e.g., methoxy or nitro substituents) to identify critical pharmacophores. For example, the dimethylamino group enhances solubility but may reduce metabolic stability .

Methodological Notes

- Synthesis optimization : Use high-purity reagents and inert atmospheres to minimize side reactions (e.g., oxidation of hydrazone) .

- Crystallography : SHELX software is recommended for structure refinement; twinning or disorder requires integration with PLATON .

- Data reporting : Include Gaussian-shaped orbitals in DFT outputs and RMSD values in docking studies for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.